2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine
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Overview
Description
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The 2,6-dichlorobenzylthio group is introduced via a nucleophilic substitution reaction, where the chloride atoms are replaced by the thio group.
Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: Employed in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in chemical biology to study its effects on cellular processes and pathways.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact molecular pathways involved depend on the specific biological target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-((2,6-Dichlorobenzyl)thio)-6-methylpyrimidin-4-amine: Lacks the nitro group, which may result in different biological activities.
2-((2,6-Dichlorobenzyl)thio)-N-(3-nitrophenyl)pyrimidin-4-amine: Similar structure but with variations in the substitution pattern.
Uniqueness
2-((2,6-Dichlorobenzyl)thio)-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine is unique due to the presence of both the 2,6-dichlorobenzylthio and 3-nitrophenyl groups, which contribute to its distinct chemical and biological properties. These substituents may enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C18H14Cl2N4O2S |
---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-N-(3-nitrophenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C18H14Cl2N4O2S/c1-11-8-17(22-12-4-2-5-13(9-12)24(25)26)23-18(21-11)27-10-14-15(19)6-3-7-16(14)20/h2-9H,10H2,1H3,(H,21,22,23) |
InChI Key |
SQAMWOROYOWXOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=C(C=CC=C2Cl)Cl)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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